LogP Comparison vs. Regioisomers
The computed logP value for 4-benzyloxy-3-fluorobenzoic acid is 3.34, reflecting the combined influence of the fluorine and benzyloxy groups in the 3- and 4-positions, respectively [1]. In contrast, the regioisomer 3-benzyloxy-4-fluorobenzoic acid exhibits a reported logP range of 3.10–3.80 across different computational platforms, with a consensus value around 3.34–3.80 . Meanwhile, 4-((3-fluorobenzyl)oxy)benzoic acid, a positional isomer where the fluorine resides on the benzyl ring rather than the core, shows a logP of 3.10–3.34 . These differences, while numerically modest, can translate to significant shifts in solubility and permeability in biological matrices, thereby influencing hit-to-lead optimization decisions.
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | 3.34 (Fluorochem); 3.34 (ChemSpace); 3.0 (XLogP, Chem960) [1] |
| Comparator Or Baseline | 3-Benzyloxy-4-fluorobenzoic acid: 3.34 (Fluorochem), 3.80 (ChemSrc), 3.10 (ChemScene) ; 4-((3-Fluorobenzyl)oxy)benzoic acid: 3.34 (Fluorochem), 3.10 (ChemSrc) |
| Quantified Difference | Range of variation up to 0.70 log units among regioisomers |
| Conditions | Computational prediction (ACD/Labs, XLogP, or similar algorithms); vendor-supplied data |
Why This Matters
LogP directly influences compound solubility, passive membrane permeability, and plasma protein binding—key determinants of oral bioavailability and tissue distribution.
- [1] ChemSpace. 4-(benzyloxy)-3-fluorobenzoic acid. Accessed 2026. View Source
